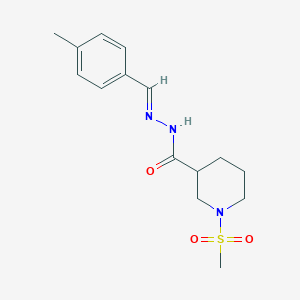
N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide, also known as DB247, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including cancer research, neurology, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide involves its ability to bind to specific enzymes and proteins involved in various cellular processes. This binding can result in the inhibition of these processes, leading to the desired effects of the compound. For example, in cancer cells, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide are dependent on the specific application and the target enzyme or protein. In cancer cells, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurology, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been studied for its potential neuroprotective effects, including the inhibition of neuroinflammation and oxidative stress. In pharmacology, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been used as a tool compound to study the interactions between drugs and specific proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins, allowing for targeted inhibition of specific cellular processes. Additionally, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been shown to have low toxicity and minimal side effects in animal studies. However, one limitation of using N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the use of N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies, particularly for the treatment of tumors that are resistant to current treatments. Additionally, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide in these and other applications.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been used in several scientific research applications, including cancer research, neurology, and pharmacology. In cancer research, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. In neurology, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, N-(4-sec-butylphenyl)-2,4-difluorobenzenesulfonamide has been used as a tool compound to study the mechanism of action of various drugs and their interactions with specific proteins and enzymes.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-3-11(2)12-4-7-14(8-5-12)19-22(20,21)16-9-6-13(17)10-15(16)18/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOBHHTJRRWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4818532.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4818550.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)
![N,4-bis[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4818585.png)

![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-cyclohexyl-1-piperazinyl)acetamide](/img/structure/B4818618.png)
![3-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4818631.png)


![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
![2-{[5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B4818657.png)
